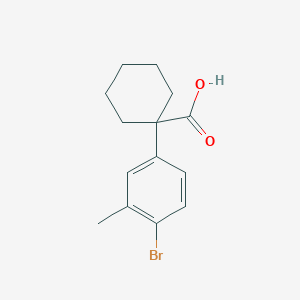
1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C14H17BrO2 . It contains a cyclohexane ring, which is a cyclic hydrocarbon where the carbon atoms are arranged in a ring . The compound also has a carboxylic acid group attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexane ring with a carboxylic acid group and a 4-bromo-3-methylphenyl group attached to it . The bromine atom and the methyl group are attached to the phenyl ring at the 4th and 3rd positions respectively .Physical and Chemical Properties Analysis
The compound has a molecular weight of 297.19 . Other physical and chemical properties such as melting point, boiling point, and solubility aren’t available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Reactions
Research on bromination and epoxydation reactions involving cyclohexene derivatives, such as the work by Bellucci, Marioni, and Marsili (1972), delves into the stereochemical outcomes of such processes. This study could provide foundational knowledge for understanding the chemical behavior and synthetic potential of compounds similar to "1-(4-Bromo-3-methylphenyl)cyclohexane-1-carboxylic acid" (Bellucci, Marioni, & Marsili, 1972).
Polymer Science
Trollsås, Lee, Mecerreyes, et al. (2000) discuss the design, synthesis, and polymerization of functional cyclic esters derived from cyclohexanone, highlighting the versatility of cyclohexane derivatives in creating hydrophilic aliphatic polyesters. This research indicates potential applications in developing new polymeric materials with specific functional properties (Trollsås et al., 2000).
Supramolecular Chemistry
Shan, Bond, and Jones (2003) studied the supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid with organic bases, leading to various acid motifs like tapes, sheets, and networks. This work suggests that cyclohexane carboxylic acids, by extension, could play a role in designing new supramolecular structures with specific functionalities (Shan, Bond, & Jones, 2003).
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-9-11(5-6-12(10)15)14(13(16)17)7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIJJAOXWWMKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
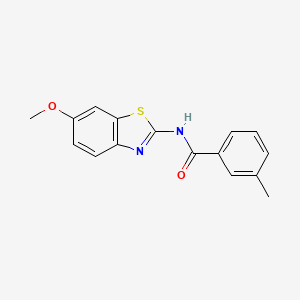

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
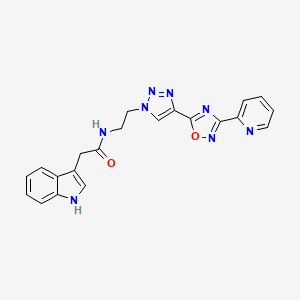
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide](/img/structure/B2722022.png)
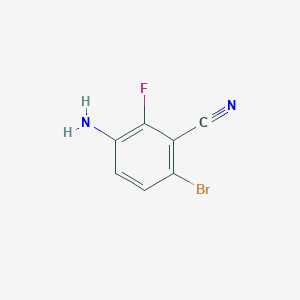
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)
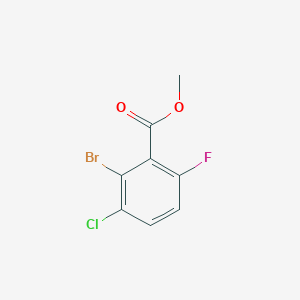
![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)
